An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Chemical Properties and Structure
An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane that serves as a versatile synthetic intermediate in organic chemistry. Its strained three-membered ring and the presence of two reactive bromomethyl groups make it a valuable building block for the synthesis of more complex molecular architectures, including cyclobutane derivatives and other compounds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1-bis(bromomethyl)cyclopropane, along with a representative synthetic protocol.
Chemical and Physical Properties
1,1-Bis(bromomethyl)cyclopropane is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a high reactivity owing to the presence of two primary bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1][2] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂ | [1][2] |
| Molecular Weight | 227.93 g/mol | [2] |
| CAS Number | 29086-41-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 63.7-64.0 °C at 5.1 Torr | [3] |
| Density (Predicted) | 1.896 ± 0.06 g/cm³ | [3] |
| LogP (Predicted) | 2.59 | [3] |
| SMILES | C1C(C1(CBr)CBr) | [1] |
| InChI | InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | [1] |
Molecular Structure
The structure of 1,1-bis(bromomethyl)cyclopropane is defined by a central cyclopropane ring with two bromomethyl substituents attached to the same carbon atom. The cyclopropane ring is inherently strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain influences the chemical reactivity of the molecule.[2]
-
C-C (ring): ~1.50 Å
-
C-H: ~1.08 Å
-
C-C (exocyclic): ~1.51 Å
-
C-Br: ~1.94 Å
-
H-C-H angle: ~114.5°
-
C-C-C angle (ring): ~60°
These values are based on computational studies and experimental data for the parent cyclopropane molecule. The substitution with bulky bromomethyl groups may cause minor distortions in the bond lengths and angles of the cyclopropane ring.
Synthesis
1,1-Bis(bromomethyl)cyclopropane can be synthesized via several routes. A common method involves the bromination of a suitable precursor, such as 1,1-bis(hydroxymethyl)cyclopropane, using a brominating agent like phosphorus tribromide.[2]
Experimental Protocol: Synthesis from 1,1-Bis(hydroxymethyl)cyclopropane
This protocol is a representative method and may require optimization.
Materials:
-
1,1-Bis(hydroxymethyl)cyclopropane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1,1-bis(bromomethyl)cyclopropane.
Chemical Reactivity
The chemical reactivity of 1,1-bis(bromomethyl)cyclopropane is dominated by the two primary bromide leaving groups and the strained cyclopropane ring.
Nucleophilic Substitution
The bromomethyl groups are susceptible to nucleophilic attack, leading to the displacement of the bromide ions. This makes the compound a valuable precursor for the introduction of a gem-disubstituted cyclopropane moiety into various molecules. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be used in these reactions.
Caption: Nucleophilic substitution of 1,1-bis(bromomethyl)cyclopropane.
Ring-Opening Reactions
Under certain conditions, particularly with strong bases or in the presence of Lewis acids, the strained cyclopropane ring can undergo ring-opening reactions. These reactions can lead to the formation of substituted cyclobutane or open-chain products, providing synthetic routes to different molecular scaffolds.
Spectroscopic Data
The structure of 1,1-bis(bromomethyl)cyclopropane can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the bromomethyl groups and the protons on the cyclopropane ring. The chemical shifts and coupling patterns would be characteristic of the molecule's symmetry.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring, and the carbons of the bromomethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the cyclopropane ring and the methylene groups, as well as a C-Br stretching frequency.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.
Safety and Handling
1,1-Bis(bromomethyl)cyclopropane is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound may be sensitive to light and moisture, so it should be stored in a cool, dry place in a tightly sealed container.[1]
Applications
The primary application of 1,1-bis(bromomethyl)cyclopropane is as a synthetic intermediate. Its ability to introduce a gem-disubstituted cyclopropane unit is valuable in the synthesis of:
-
Pharmaceuticals: The cyclopropane motif is present in a number of biologically active molecules.
-
Agrochemicals: As a building block for complex pesticides and herbicides.
-
Materials Science: For the synthesis of polymers and other materials with unique properties.
Its role as a precursor to cyclobutane derivatives further expands its utility in organic synthesis.[2]
